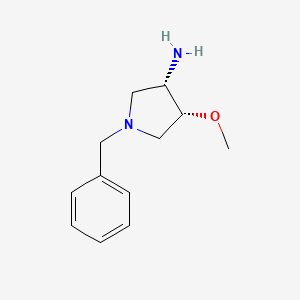
cis-1-Benzyl-4-methoxypyrrolidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-1-Benzyl-4-methoxypyrrolidin-3-amine is a nitrogen-containing heterocyclic compound It features a pyrrolidine ring, which is a five-membered ring containing one nitrogen atom
Preparation Methods
The synthesis of cis-1-Benzyl-4-methoxypyrrolidin-3-amine can be achieved through various synthetic routes. One common method involves the functionalization of preformed pyrrolidine rings. This can be done using microwave-assisted organic synthesis (MAOS), which enhances synthetic efficiency . Industrial production methods often involve the use of acyclic precursors and ring construction under specific reaction conditions .
Chemical Reactions Analysis
cis-1-Benzyl-4-methoxypyrrolidin-3-amine undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex moleculesIt is also used in the development of new pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of cis-1-Benzyl-4-methoxypyrrolidin-3-amine involves its interaction with specific molecular targets. The pyrrolidine ring allows for efficient exploration of the pharmacophore space, contributing to the stereochemistry of the molecule and increasing three-dimensional coverage due to the non-planarity of the ring . This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
cis-1-Benzyl-4-methoxypyrrolidin-3-amine can be compared with other similar compounds, such as pyrrolidinone derivatives and other pyrrolidine-based molecules. These compounds share the pyrrolidine ring structure but differ in their substituents and functional groups.
Similar compounds include:
- Pyrrolidinone derivatives
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
- Prolinol
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for cis-1-Benzyl-4-methoxypyrrolidin-3-amine, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves reductive amination or pyrrolidine ring functionalization. For example, benzyl-protected intermediates can undergo nucleophilic substitution at the 4-position with methoxy groups, followed by deprotection. Optimization requires Design of Experiments (DoE) to assess variables like temperature, solvent polarity (e.g., THF vs. DCM), and catalyst loading (e.g., palladium for hydrogenolysis). Reaction progress should be monitored via TLC or LC-MS. Purification via column chromatography with gradients (e.g., 5–20% EtOAc/hexane) is critical to isolate the cis-isomer selectively .
Q. How should researchers characterize the stereochemistry and purity of this compound?
- Methodological Answer :
- Stereochemistry : Use X-ray crystallography (if crystals are obtainable) with SHELXL for refinement . Alternatively, employ NOESY NMR to confirm spatial proximity of benzyl and methoxy groups.
- Purity : Combine HPLC (C18 column, acetonitrile/water mobile phase) with chiral stationary phases to resolve enantiomeric impurities.
- Quantitative Analysis : 1H- and 13C-NMR integration ratios and high-resolution mass spectrometry (HRMS) validate molecular composition .
Properties
Molecular Formula |
C12H18N2O |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
(3S,4R)-1-benzyl-4-methoxypyrrolidin-3-amine |
InChI |
InChI=1S/C12H18N2O/c1-15-12-9-14(8-11(12)13)7-10-5-3-2-4-6-10/h2-6,11-12H,7-9,13H2,1H3/t11-,12+/m0/s1 |
InChI Key |
XATWULWMGNIFCJ-NWDGAFQWSA-N |
Isomeric SMILES |
CO[C@@H]1CN(C[C@@H]1N)CC2=CC=CC=C2 |
Canonical SMILES |
COC1CN(CC1N)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















